molecular formula C12H18N2S B11764080 N-(3-(Methylthio)phenyl)piperidin-4-amine

N-(3-(Methylthio)phenyl)piperidin-4-amine

Cat. No.: B11764080
M. Wt: 222.35 g/mol
InChI Key: MXMKBXWTVGJRHH-UHFFFAOYSA-N
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Description

N-(3-(Methylthio)phenyl)piperidin-4-amine is a chemical compound that features a piperidine ring substituted with a 3-(methylthio)phenyl group and an amine group at the 4-position. This compound is part of the piperidine family, which is known for its wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Methylthio)phenyl)piperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-(methylthio)aniline and 4-piperidone.

    Formation of Intermediate: The 3-(methylthio)aniline undergoes a nucleophilic substitution reaction with 4-piperidone in the presence of a reducing agent such as sodium borohydride to form the intermediate N-(3-(methylthio)phenyl)piperidin-4-ol.

    Final Product: The intermediate is then subjected to a dehydration reaction using a dehydrating agent like phosphorus oxychloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Methylthio)phenyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group, yielding a simpler piperidine derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-(3-(Methylsulfinyl)phenyl)piperidin-4-amine, N-(3-(Methylsulfonyl)phenyl)piperidin-4-amine.

    Reduction: N-(3-Phenyl)piperidin-4-amine.

    Substitution: Various N-substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of N-(3-(Methylthio)phenyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .

Properties

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

N-(3-methylsulfanylphenyl)piperidin-4-amine

InChI

InChI=1S/C12H18N2S/c1-15-12-4-2-3-11(9-12)14-10-5-7-13-8-6-10/h2-4,9-10,13-14H,5-8H2,1H3

InChI Key

MXMKBXWTVGJRHH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC2CCNCC2

Origin of Product

United States

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